molecular formula C8H5F3O B3037620 2,2-Difluoro-1-(4-fluorophenyl)ethanone CAS No. 50562-06-6

2,2-Difluoro-1-(4-fluorophenyl)ethanone

Cat. No. B3037620
CAS RN: 50562-06-6
M. Wt: 174.12 g/mol
InChI Key: IZMKCCNNTVCJGI-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1-(4-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 50562-06-6 . It has a molecular weight of 174.12 and its IUPAC name is 2,2-difluoro-1-(4-fluorophenyl)ethanone . The compound is solid-crystals in physical form .


Molecular Structure Analysis

The InChI code for “2,2-Difluoro-1-(4-fluorophenyl)ethanone” is 1S/C8H5F3O/c9-6-3-1-5 (2-4-6)7 (12)8 (10)11/h1-4,8H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,2-Difluoro-1-(4-fluorophenyl)ethanone” is a solid-crystal compound . It has a molecular weight of 174.12 and is stored at ambient temperature .

Scientific Research Applications

1. Crystal Structure Analysis

2,2-Difluoro-1-(4-fluorophenyl)ethanone has been studied for its crystal structure. In one study, the unit comprising the ethanone and 4-fluorophenyl groups in a related compound was found to be essentially planar, suggesting potential applications in materials science and crystallography (Abdel‐Aziz et al., 2012).

2. Pharmaceutical Intermediate

The compound serves as an intermediate in pharmaceutical synthesis. It has been utilized in the enantioselective synthesis of intermediates that are crucial in producing drugs for treating conditions like HIV infection and Alzheimer's disease (2022).

3. Antifungal Applications

Research has shown the efficacy of compounds derived from 2,2-difluoro-1-(4-fluorophenyl)ethanone in antifungal applications. Specifically, some derivatives exhibit significant antifungal activities against yeasts and filamentous fungi, indicating its potential in developing new antifungal agents (Eto et al., 2000).

4. Photolysis Studies

The photolysis of derivatives of this compound has been studied, revealing interesting chemical reactions that could have implications in photochemistry and the design of photoactive compounds (Platz et al., 1991).

5. Molecular Docking Studies

Molecular docking studies of related compounds have suggested potential for inhibitory activity against specific enzymes, indicating possible use in developing anti-neoplastic agents. This highlights its role in cancer research (Mary et al., 2015).

6. Organic Synthesis

The compound has been utilized in various organic synthesis methodologies, including the synthesis of chalcones. This suggests its utility in organic chemistry for creating a range of organic compounds (Jarag et al., 2011).

7. Antimicrobial Activity

Compounds synthesized from 2,2-difluoro-1-(4-fluorophenyl)ethanone have been tested for antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Nagamani et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include P280 and P261 .

Future Directions

The field of difluoromethylation, which includes compounds like “2,2-Difluoro-1-(4-fluorophenyl)ethanone”, has seen significant advancements recently . These advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . This suggests that there is potential for further exploration and development in this field.

properties

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMKCCNNTVCJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281395
Record name 2,2-Difluoro-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-(4-fluorophenyl)ethanone

CAS RN

50562-06-6
Record name 2,2-Difluoro-1-(4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50562-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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